molecular formula C10H15ClFNO B2917532 4-(4-Fluorophenoxy)butan-1-amine hydrochloride CAS No. 1171603-39-6

4-(4-Fluorophenoxy)butan-1-amine hydrochloride

Cat. No. B2917532
CAS RN: 1171603-39-6
M. Wt: 219.68
InChI Key: DNFFWTPJRKVBAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(4-Fluorophenoxy)butan-1-amine hydrochloride” is a chemical compound with the molecular formula C10H15ClFNO . It has an average mass of 219.684 Da and a monoisotopic mass of 219.082626 Da .


Molecular Structure Analysis

The molecular structure of “4-(4-Fluorophenoxy)butan-1-amine hydrochloride” consists of a butan-1-amine chain attached to a fluorophenol group . The presence of the fluorine atom and the hydrochloride group can significantly influence the chemical properties of the compound .


Physical And Chemical Properties Analysis

The compound “4-(4-Fluorophenoxy)butan-1-amine hydrochloride” has a molecular weight of 219.68 . Unfortunately, specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources I have.

Scientific Research Applications

Electrophilic Amination

  • Study 1 : Bombek et al. (2004) explored the electrophilic amination of 4-fluorophenol, resulting in the removal of the fluorine atom and introduction of chlorine. This research contributes to the understanding of chemical reactions involving fluorophenols (Bombek et al., 2004).

Polymer Chemistry

  • Study 2 : Kumar et al. (1999) demonstrated the enzymatic grafting of chlorogenic acid onto chitosan using 4-fluorophenol. This study has implications in improving water solubility and bioavailability of compounds (Kumar et al., 1999).

Metal Complex Chemistry

  • Study 3 : Chaudhuri et al. (2001) investigated the electronic structure of metal complexes containing o-iminobenzosemiquinonate radical ligands. This research aids in understanding the oxidation states in transition-metal complexes (Chaudhuri et al., 2001).

Hydrogen-Bond Basicity

  • Study 4 : Graton et al. (1999) used 4-fluorophenol as a reference in studying the hydrogen-bond basicity of aliphatic primary amines. This research provides insight into the hydrogen-bonding capabilities of such compounds (Graton et al., 1999).

Antimalarial Activity

  • Study 5 : O’Neill et al. (2009) synthesized 4-fluoro analogues of amodiaquine, assessing their antimalarial activity. This contributes to the development of new antimalarial drugs (O’Neill et al., 2009).

Chitosan Hydrogels

  • Study 6 : Karimi et al. (2018) used tris(2-(2-formylphenoxy)ethyl)amine to cross-link chitosan hydrogels for drug delivery. This research is significant for creating responsive hydrogels in drug delivery systems (Karimi et al., 2018).

Chemical Carcinogenesis

  • Study 8 : Mulder and Meerman (1983) discussed the metabolism of aromatic amines and their role in chemical carcinogenesis. This study provides insight into the biochemical pathways of potentially harmful compounds (Mulder & Meerman, 1983).

Photocatalysts for Reduction of Nitro Compounds

  • Study 20 : Nasrollahzadeh et al. (2020) reviewed the use of graphene-based catalysts, including those derived from 4-fluorophenol, in the reduction of nitro compounds. This is relevant in the synthesis of amines for various industrial applications (Nasrollahzadeh et al., 2020).

properties

IUPAC Name

4-(4-fluorophenoxy)butan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FNO.ClH/c11-9-3-5-10(6-4-9)13-8-2-1-7-12;/h3-6H,1-2,7-8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNFFWTPJRKVBAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCCN)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenoxy)butan-1-amine hydrochloride

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